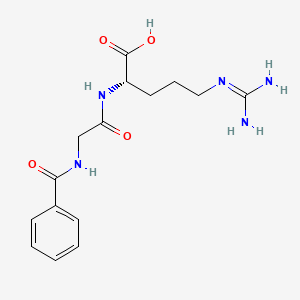

N-(phenylcarbonyl)glycylarginine

Description

The exact mass of the compound Hippuryl-L-arginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCPYUSPYXNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-46-7 | |

| Record name | NSC89637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Significance of Synthetic Peptide Substrates in Enzymology

Synthetic peptide substrates are short chains of amino acids engineered in a laboratory setting. d-nb.info They are designed to mimic the natural substrates of enzymes, particularly proteases and peptidases, which are enzymes that cleave peptide bonds. sigmaaldrich.comworthington-biochem.com The use of these synthetic molecules offers several advantages in the study of enzyme kinetics and function.

The primary significance of synthetic peptide substrates lies in their ability to provide a standardized and reproducible means of measuring enzyme activity. nih.gov Unlike natural substrates, which can be difficult to isolate and may contain impurities, synthetic peptides can be produced with high purity and a precisely known chemical structure. peptanova.demedchemexpress.com This allows for the accurate determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are fundamental to understanding enzyme-substrate interactions. nih.gov

Furthermore, synthetic peptides can be modified to include reporter groups, such as chromogenic or fluorogenic moieties, which facilitate the continuous monitoring of enzyme activity. The cleavage of the peptide bond by the enzyme results in the release of the reporter group, leading to a measurable change in absorbance or fluorescence. This enables researchers to perform high-throughput screening of enzyme inhibitors and to study the substrate specificity of enzymes in a quantitative manner. medchemexpress.com The ability to create novel peptide sequences also allows for the investigation of structure-function relationships and the design of highly specific substrates for particular enzymes. scientificlabs.co.uknih.gov

Overview of Hippuryl Arginine S Pivotal Role As a Peptidase Substrate

Hippuryl-Arginine, chemically known as Nα-Benzoyl-glycyl-L-arginine, is a synthetic dipeptide that has become a cornerstone in the study of certain peptidases. peptanova.desigmaaldrich.com Its structure consists of a hippuric acid (benzoyl-glycine) moiety linked to an arginine residue. This specific design makes it an excellent substrate for exopeptidases that cleave C-terminal basic amino acids, most notably carboxypeptidase B (CPB) and carboxypeptidase N (CPN). scientificlabs.co.uksigmaaldrich.com

The pivotal role of Hippuryl-Arginine stems from its utility in a straightforward and widely adopted spectrophotometric assay. worthington-biochem.com The enzymatic hydrolysis of the peptide bond between the glycine (B1666218) and arginine residues by a carboxypeptidase releases hippuric acid and L-arginine. sigmaaldrich.com The formation of hippuric acid can be monitored by measuring the increase in absorbance at a specific ultraviolet wavelength, typically 254 nm. worthington-biochem.commdpi.com This direct relationship between product formation and absorbance change allows for a continuous and real-time measurement of enzyme activity.

The specificity of Hippuryl-Arginine for certain carboxypeptidases has made it an invaluable tool for differentiating between various peptidase activities in biological samples. For instance, it is used to distinguish the activity of carboxypeptidase N, also known as kininase I, from other peptidases in human serum. d-nb.info Carboxypeptidase N itself can be further differentiated into two forms, CN1 and CN2, based on their relative activities towards Hippuryl-Arginine and a similar substrate, Hippuryl-Lysine. d-nb.info

The table below summarizes key properties of Hippuryl-Arginine.

| Property | Value |

| Chemical Name | Nα-Benzoyl-glycyl-L-arginine |

| Synonyms | Hippuryl-Arg, Bz-Gly-Arg |

| Molecular Formula | C₁₅H₂₁N₅O₄ |

| Molecular Weight | 335.36 g/mol |

| Primary Substrate For | Carboxypeptidase B, Carboxypeptidase N |

| Assay Principle | Spectrophotometric detection of hippuric acid |

| Detection Wavelength | 254 nm |

Historical Context of Hippuryl Arginine Application in Enzymatic Assays

Carboxypeptidase-Mediated Hydrolysis of Hippuryl-Arginine

Carboxypeptidases, a class of exopeptidases, are central to the study of Hippuryl-Arginine hydrolysis. These enzymes are characterized by their ability to cleave amino acids from the carboxy-terminal (C-terminal) end of a peptide chain.

Pancreatic Carboxypeptidase B (CPB) Activity

Pancreatic Carboxypeptidase B (CPB), a metalloenzyme containing zinc, is a digestive enzyme that specifically hydrolyzes peptide bonds at the C-terminus of basic amino acids like arginine and lysine (B10760008). tribioscience.comcalzyme.com Hippuryl-Arginine is a widely used chromogenic substrate for assaying CPB activity. The hydrolysis of the peptide bond between hippuric acid and L-arginine is catalyzed by CPB, and the resulting increase in absorbance at 254 nm, due to the release of hippuric acid, allows for the determination of enzyme activity. tribioscience.com

The kinetic parameters of CPB-mediated hydrolysis of Hippuryl-Arginine have been a subject of detailed investigation. For instance, porcine CPB demonstrates a significantly higher specific activity towards Hippuryl-Arginine compared to Hippuryl-L-Lysine. Studies on CPB from the pancreas of the river buffalo (Bubalus bubalis) have reported a Kcat value of 72 sec⁻¹ and a KM value of 30µM for the hydrolysis of Hippuryl-L-Arg. researchgate.net The optimal conditions for this enzymatic reaction are generally a pH of around 7.65 to 9.0 and a temperature of 25°C to 40°C. tribioscience.comresearchgate.net

Table 1: Kinetic Parameters of Pancreatic Carboxypeptidase B (CPB) with Hippuryl-Arginine

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | KM (µM) | kcat (s⁻¹) | Specific Activity (Units/mg) |

|---|---|---|---|---|---|

| Porcine Pancreas | 7.65 tribioscience.com | 25 tribioscience.com | ~30 | - | 17,000.34 |

| Bubalus bubalis Pancreas | 9.0 researchgate.net | 40 researchgate.net | 30 researchgate.net | 72 researchgate.net | - |

| Human (recombinant) | 7.5 oup.com | 37 oup.com | - | - | - |

Plasma Carboxypeptidases (e.g., Carboxypeptidase U, Arginine Carboxypeptidase R)

Plasma contains basic carboxypeptidases that also hydrolyze Hippuryl-Arginine. Among these are Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), and Carboxypeptidase N (CPN). researchgate.netwikipedia.orgscispace.com CPU circulates in plasma as an inactive proenzyme, proCPU, which can be activated by the thrombin-thrombomodulin complex during coagulation. researchgate.netscispace.com Once activated, CPU can cleave C-terminal arginine and lysine residues from various substrates, including Hippuryl-L-arginine. nih.govnih.gov

Both CPU and CPN can hydrolyze Hippuryl-L-arginine, which is a key reaction in assays designed to measure their respective activities in plasma. researchgate.net However, they exhibit different relative rates of hydrolysis for Hippuryl-L-arginine and Hippuryl-L-lysine. nih.gov CPU is notably unstable, which has led to its designation as "unstable carboxypeptidase." nih.gov The development of assays using Hippuryl-Arginine as a substrate has been crucial for understanding the role of these plasma carboxypeptidases in processes like fibrinolysis. scispace.com

Microbial Carboxypeptidases (e.g., from Pichia pastoris, Porphyromonas gingivalis, Francisella tularensis REP34)

Carboxypeptidases with activity towards Hippuryl-Arginine are also found in various microorganisms. The anaerobic, gram-negative bacterium Porphyromonas gingivalis, a pathogen associated with periodontitis, produces an arginine carboxypeptidase (RCP). nih.gov This enzyme is a metallocarboxypeptidase that is activated by Co²⁺ and inhibited by metalloprotease inhibitors. nih.gov It demonstrates the ability to release arginine from peptides with C-terminal arginine, and its activity can be assayed using Hippuryl-arginine. nih.gov The Kₘ values for the hydrolysis of hippuryl-arginine and hippuryl-lysine by RCP from P. gingivalis are 0.67 mM and 0.35 mM, respectively. nih.gov

While specific details on Hippuryl-Arginine hydrolysis by carboxypeptidases from Pichia pastoris and Francisella tularensis REP34 were not found in the provided search results, the study of microbial carboxypeptidases is an active area of research, often utilizing substrates like Hippuryl-Arginine for characterization.

Metallocarboxypeptidase D (CPD) Domain-Specific Preferences for C-terminal Arginine

Metallocarboxypeptidase D (CPD) is a unique, multi-domain enzyme involved in the processing of proteins and peptides within the secretory pathway. wikipedia.orgnih.gov It contains three carboxypeptidase-like domains, with the first two being enzymatically active. nih.govnih.gov These domains exhibit distinct specificities for C-terminal basic amino acids.

Domain I of CPD shows a preference for cleaving peptides with a C-terminal arginine over those with a C-terminal lysine and is optimally active at a neutral pH (6.3-7.5). nih.govnih.govfrontiersin.org In contrast, domain II is more efficient at cleaving C-terminal lysine and functions optimally at a slightly acidic pH (5.0-6.5). nih.govnih.govfrontiersin.org This complementary activity allows CPD to process a wide range of substrates. The preference of domain I for C-terminal arginine highlights the utility of substrates like Hippuryl-Arginine in dissecting the specific functions of individual enzyme domains. nih.gov

Engineered Carboxypeptidases and Modulation of Hippuryl-Arginine Hydrolysis

Site-directed mutagenesis has been employed to engineer variants of human pancreatic carboxypeptidase B (HCPB) with altered substrate specificities. oup.comnih.gov By modifying amino acid residues within the S1' specificity pocket of the enzyme, researchers have successfully reversed its polarity. nih.gov For example, mutating Asp253, which normally interacts with the basic side chain of the substrate, to Lys or Arg, resulted in enzymes capable of hydrolyzing substrates with C-terminal acidic residues like hippuryl-L-glutamic acid (hipp-Glu). oup.comnih.gov

Interestingly, some of these engineered enzymes with reversed specificity retain a significantly reduced or no activity towards the original substrate, Hippuryl-Arginine. oup.com For instance, the [G251T,D253K]HCPB double mutant, which is highly active against hipp-Glu, shows no detectable activity against Hippuryl-Arginine. oup.com This research demonstrates the potential to tailor enzyme function for specific applications, such as antibody-directed enzyme prodrug therapy, and underscores the precise molecular interactions governing substrate recognition and hydrolysis. oup.comnih.gov

Table 2: Activity of Engineered Human Carboxypeptidase B (HCPB) Mutants

| Mutant | Substrate | Relative Activity vs. Wild-Type on Hipp-Arg |

|---|---|---|

| [D253K]HCPB | Hippuryl-L-Glutamic Acid | Activity reversed, low activity on Hipp-Glu oup.com |

| [G251T,D253K]HCPB | Hippuryl-L-Glutamic Acid | ~100x more active on Hipp-Glu than [D253K]HCPB; No activity on Hipp-Arg oup.com |

| [A248N,G251N,D253K]HCPB | Hippuryl-L-Glutamic Acid | Improved activity on Hipp-Glu compared to double mutant oup.com |

Aminopeptidase (B13392206) and Exopeptidase Interactions with Hippuryl-Arginine

While Hippuryl-Arginine is primarily recognized as a substrate for carboxypeptidases, it can also be utilized to assay the activity of other exopeptidases. smolecule.comtaylorandfrancis.com Exopeptidases are a broader class of enzymes that cleave amino acids from the ends of peptide chains, encompassing both carboxypeptidases and aminopeptidases. taylorandfrancis.com Some studies use Hippuryl-L-Arginine to measure general carboxypeptidase activity in crude extracts from various organisms, such as the midgut of insects. plantprotection.pl

Aminopeptidase Activity from Trogoderma granarium Utilizing Hippuryl-Arginine

Aminopeptidases from the khapra beetle, Trogoderma granarium, have been shown to utilize Hippuryl-Arginine as a substrate. cenmed.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comsmolecule.comsigmaaldrich.com This demonstrates the enzyme's ability to hydrolyze the peptide bond in this synthetic compound, a characteristic that is instrumental in studying its broader enzymatic functions and potential roles in the insect's digestive processes. cenmed.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comsmolecule.comsigmaaldrich.com The use of Hippuryl-Arginine in these assays helps to quantify the aminopeptidase activity and understand its substrate specificity. cenmed.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comsmolecule.comsigmaaldrich.com

Exopeptidase Activity in Insect Midgut Systems (e.g., Bactrocera oleae Gmelin, Plagiodera versicolora)

| Insect Species | Enzyme Type | Substrate | Reference |

| Trogoderma granarium | Aminopeptidase | Hippuryl-Arginine | cenmed.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comsmolecule.comsigmaaldrich.com |

| Bactrocera oleae Gmelin | Exopeptidase | Hippuryl-Arginine | cenmed.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.comresearchgate.net |

| Plagiodera versicolora | Exopeptidase | Hippuryl-Arginine | cenmed.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.combiochim.roresearchgate.net |

Differential Enzyme Recognition and Non-Reactivity Towards Hippuryl-Arginine

While Hippuryl-Arginine is a valuable substrate for certain enzymes, others exhibit limited or no reactivity towards it, highlighting their distinct substrate specificities.

Serine-type Carboxypeptidase KexA of Aspergillus oryzae Substrate Specificity

The serine-type carboxypeptidase KexA from Aspergillus oryzae displays a broader substrate specificity compared to its homolog in Saccharomyces cerevisiae, Kex1. nih.govnih.gov While KexA does exhibit carboxypeptidase activity, its interaction with various substrates, including derivatives like Hippuryl-Arginine, has been a subject of study to delineate its functional parameters. nih.govmedchemexpress.com The enzyme's preference for certain substrates over others, as determined through comparative assays, is essential for understanding its physiological role in the growth and development of A. oryzae. nih.govnih.gov

Ochratoxinase (Aspergillus niger AnOTA) Non-Hydrolytic Interactions with Hippuryl-Arginine

Ochratoxinase (AnOTA) from Aspergillus niger is an enzyme that efficiently hydrolyzes the mycotoxin ochratoxin A. nih.gov However, studies have shown that it does not hydrolyze Hippuryl-Arginine. nih.gov The lack of hydrolytic activity is attributed to the positively charged C-terminal arginine side chain of Hippuryl-Arginine, which cannot be stabilized within the enzyme's aliphatic binding pocket. nih.gov This finding, supported by molecular docking simulations, underscores the narrow and specific substrate profile of AnOTA, which preferentially binds and cleaves substrates with specific C-terminal residues like phenylalanine. nih.govresearchgate.net

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Zymogen with Low but Significant Carboxypeptidase Activity towards Hippuryl-Arginine

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) is a zymogen that, when activated (TAFIa), functions as a carboxypeptidase. nih.govahajournals.orgashpublications.org TAFIa exhibits carboxypeptidase B-like activity and can cleave C-terminal arginine and lysine residues from various substrates. nih.govahajournals.org The enzymatic activity of TAFIa is often assessed using chromogenic substrates like Hippuryl-Arginine. ahajournals.orggoogle.com Although the activation of TAFI by thrombin can be relatively slow, the resulting enzyme demonstrates measurable activity against Hippuryl-Arginine. ahajournals.org However, studies have also shown that mutations in the substrate-binding site of TAFI can reduce its carboxypeptidase activity towards Hippuryl-Arginine. nih.gov Furthermore, certain monoclonal antibodies can inhibit the antifibrinolytic activity of TAFIa without affecting its ability to cleave small substrates like Hippuryl-Arginine, indicating substrate-specific inhibition. nih.gov

| Enzyme | Organism | Interaction with Hippuryl-Arginine | Reference |

| KexA | Aspergillus oryzae | Demonstrates broad carboxypeptidase activity, with specificity determined by comparative assays. | nih.govnih.govmedchemexpress.com |

| Ochratoxinase (AnOTA) | Aspergillus niger | No hydrolytic activity observed. | nih.govresearchgate.net |

| Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | Human Plasma | Exhibits low but significant carboxypeptidase activity. | nih.govahajournals.orgashpublications.orggoogle.comnih.gov |

Spectrophotometric and Fluorescent Assay Methodologies for Reaction Velocity Determination

The rate of Hippuryl-Arginine hydrolysis can be determined using several robust methods, primarily centered around spectrophotometric and fluorescent detection of the reaction products.

Ultraviolet Absorbance-Based Methods for Hippuric Acid Formation (e.g., 254 nm)

A widely employed method for monitoring the hydrolysis of Hippuryl-Arginine is through spectrophotometry. worthington-biochem.com This technique relies on the principle that the cleavage of the peptide bond in Hippuryl-Arginine by an enzyme, such as Carboxypeptidase B, yields two products: L-arginine and hippuric acid. smolecule.com The formation of hippuric acid can be continuously monitored by measuring the increase in absorbance at a wavelength of 254 nm. worthington-biochem.comnih.gov

The assay is typically conducted at a controlled temperature, for instance, 25°C, and a specific pH, such as 7.65, maintained by a buffer system like Tris-HCl. worthington-biochem.com The reaction is initiated by adding the enzyme to a solution containing the Hippuryl-Arginine substrate. worthington-biochem.com The change in absorbance at 254 nm is then recorded over time, and the initial linear portion of the resulting curve is used to determine the rate of reaction (ΔA254/minute). worthington-biochem.comsigmaaldrich.com The concentration of hippuric acid formed can be calculated using its molar extinction coefficient, which is 0.36 mM⁻¹cm⁻¹ at 254 nm. sigmaaldrich.com This direct and continuous assay allows for the straightforward calculation of enzyme activity, often expressed in units where one unit corresponds to the hydrolysis of one micromole of Hippuryl-L-arginine per minute under the specified conditions. worthington-biochem.comtribioscience.com

Some protocols involve stopping the reaction at various time points, followed by extraction of the hippuric acid with an organic solvent like ethyl acetate. The absorbance of the extracted hippuric acid is then measured at 228 nm. d-nb.infoajol.info High-performance liquid chromatography (HPLC) can also be utilized to separate and quantify the hippuric acid product, offering high sensitivity and precision suitable for clinical and reference procedures. nih.gov

Fluorescence Detection Techniques for Enzyme Activity

Fluorescence-based methods offer a highly sensitive alternative for measuring enzyme activity. smolecule.com These techniques often utilize specially designed fluorescent probes that are substrates for the enzyme of interest. researchgate.net While Hippuryl-Arginine itself can be used in assays where its aromatic portion allows for detection under ultraviolet light, more specific fluorescent assays have been developed. medchemexpress.commedchemexpress.com

For instance, activatable fluorescence probes have been created for basic carboxypeptidases. acs.orgnih.gov These probes consist of a fluorophore quenched by a substrate moiety containing arginine or lysine. researchgate.netacs.org Upon enzymatic cleavage of the C-terminal amino acid, the fluorophore is released or its environment is altered, leading to a detectable increase in fluorescence. researchgate.net An example includes probes where an arginine or lysine residue is conjugated to a fluorescein (B123965) diacetate (FDA) molecule. acs.orgnih.gov The hydrolysis of these probes by enzymes like carboxypeptidase M results in a significant fluorescence increase. acs.org

Another approach involves the use of compounds like Fluorescamine, which is non-fluorescent itself but reacts with primary amines, such as the L-arginine released from Hippuryl-Arginine hydrolysis, to form a fluorescent product. medchemexpress.commedchemexpress.eu This allows for the quantification of the reaction product and, consequently, the enzyme's activity. smolecule.com These fluorescence-based methods are particularly valuable for real-time analysis of enzymatic activity and for imaging enzyme activity in living cells. smolecule.comnih.gov

Michaelis-Menten Kinetics and Derived Parameters

The hydrolysis of Hippuryl-Arginine by enzymes like carboxypeptidases typically follows Michaelis-Menten kinetics. ahajournals.org This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

Determination of Apparent K_m and k_cat Values

The Michaelis-Menten parameters, Km and kcat, are crucial for characterizing enzyme-substrate interactions. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. nih.gov The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. nih.gov The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. nih.gov

These parameters are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. ahajournals.org For the hydrolysis of Hippuryl-L-Arginine, these values have been determined for several enzymes. For example, Carboxypeptidase-B from Bubalus bubalis pancreas exhibits a Km of 30 μM and a kcat of 72 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of 2.4 x 10⁵ M⁻¹s⁻¹. nih.govresearchgate.net Recombinant human Carboxypeptidase B expressed in Pichia pastoris showed a Km of 0.16 mM and a kcat of 11.93 s⁻¹. jmb.or.kr In another study, the Km for human carboxypeptidase B was found to be 0.18 mM with a kcat of 61 s⁻¹. oup.com For thrombin-activatable fibrinolysis inhibitor (TAFIa), the Km for Hippuryl-L-Arginine hydrolysis was determined to be 1.92 mM with a kcat of 13.6 s⁻¹. ahajournals.org

The following table summarizes the kinetic parameters for Hippuryl-Arginine hydrolysis by various enzymes:

| Enzyme Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Bubalus bubalis Carboxypeptidase-B | 0.03 | 72 | 2.4 x 10⁵ |

| Recombinant Human Carboxypeptidase B (Pichia pastoris) | 0.16 | 11.93 | 7.46 x 10⁴ |

| Recombinant Human Carboxypeptidase B (E. coli) | 0.18 | 61 | 3.39 x 10⁵ |

| Thrombin-Activatable Fibrinolysis Inhibitor a (TAFIa) | 1.92 | 13.6 | 7.13 x 10³ |

| Rat Plasma Carboxypeptidase N1 | 6.93 | - | - |

Data sourced from references nih.govresearchgate.netjmb.or.kroup.comahajournals.orgnih.gov

Enzyme Concentration-Dependent Hydrolysis Kinetics

The rate of Hippuryl-Arginine hydrolysis is directly dependent on the concentration of the active enzyme. nih.gov Studies have shown that by keeping the substrate concentration constant and varying the enzyme concentration, the reaction velocity increases with the amount of enzyme added. nih.gov This relationship is typically linear, at least initially, before other factors may become limiting.

For example, in a study using the protein REP34 from Francisella tularensis, which exhibits carboxypeptidase activity, the hydrolysis of 1.0 mM hippuryl-l-Arg was shown to be dependent on the enzyme concentration, reaching a plateau at approximately 6 μg/ml of protein. nih.gov This demonstrates that the rate of product formation is proportional to the amount of enzyme present, a fundamental principle of enzyme kinetics.

Substrate Concentration Range Optimization for Kinetic Analysis

For an accurate determination of Michaelis-Menten kinetic parameters, it is essential to use an optimized range of substrate concentrations. nih.gov This range should ideally span from concentrations well below the Km to concentrations well above it, allowing for the characterization of the initial linear phase of the velocity versus substrate curve and the saturation phase.

In the kinetic analysis of Hippuryl-Arginine hydrolysis, researchers have used various concentration ranges. For instance, one study varied the substrate concentration to observe a kinetic profile that fits the Michaelis-Menten model. nih.gov However, at very high concentrations of hippuryl-l-Arg (e.g., above 5.0 mM), practical issues such as the inability to measure a constant background signal can arise, necessitating the exclusion of these data points from the analysis. nih.gov In some cases, substrate inhibition has been observed at high substrate concentrations for the hydrolysis of other hippuric acid esters, although this has not been reported for Hippuryl-Arginine itself. cdnsciencepub.com Therefore, careful selection of the substrate concentration range is critical for obtaining reliable kinetic data.

Influence of Physiochemical Factors on Enzymatic Activity

The rate and efficiency of Hippuryl-Arginine hydrolysis are profoundly influenced by the physiochemical environment of the reaction. Factors such as pH and temperature play a critical role in dictating the enzyme's catalytic activity and stability.

The optimal pH for the enzymatic hydrolysis of Hippuryl-Arginine varies depending on the source of the enzyme. For instance, carboxypeptidase B (CPB) from porcine pancreas exhibits a pH optimum of 7.7 in a Tris-HCl buffer containing NaCl. elastin.com Other studies have reported a slightly broader optimal pH range of 7.0 to 9.0 for recombinant carboxypeptidase B. sigmaaldrich.com Research on arginine carboxypeptidase (RCP) from Porphyromonas gingivalis demonstrated maximum activity between pH 7.0 and 8.0, with significant activity observed between pH 6.0 and 10.0. nih.gov In contrast, carboxypeptidase B-like activity from the weevil Aubeonymus mariaefranciscae showed a maximum activity at pH 7.5. unirioja.es Similarly, carboxypeptidase B-like activity from the fungus Pyricularia grisea had an optimal pH of 7.0 for Hippuryl-Arginine hydrolysis. cigb.edu.cu This variability underscores the importance of enzyme source and buffer composition in determining the ideal pH for maximal reaction velocity.

Table 1: pH Optima for Hippuryl-Arginine Hydrolysis by Various Enzymes

| Enzyme Source | Optimal pH |

| Porcine Pancreatic Carboxypeptidase B | 7.7 elastin.com |

| Recombinant Carboxypeptidase B | 7.0-9.0 sigmaaldrich.com |

| Porphyromonas gingivalis Arginine Carboxypeptidase | 7.0-8.0 nih.gov |

| Aubeonymus mariaefranciscae Carboxypeptidase B-like | 7.5 unirioja.es |

| Pyricularia grisea Carboxypeptidase B-like | 7.0 cigb.edu.cu |

Temperature exerts a dual influence on the hydrolysis of Hippuryl-Arginine. Initially, an increase in temperature generally leads to a higher reaction rate, as predicted by kinetic theory. For instance, studies on walnut meal peptides showed that the degree of hydrolysis increased with temperature, reaching an optimum at 55°C. nih.gov However, beyond this optimal temperature, a decline in enzymatic activity is observed due to the heat-induced denaturation and loss of the enzyme's stable molecular structure. nih.govuliege.be

Enzyme stability is also a critical factor. Porcine pancreatic carboxypeptidase B is stable for 1 to 2 years when stored at -20°C. elastin.com In contrast, psychrophilic (cold-adapted) enzymes are inherently unstable and heat-labile, while thermophilic (heat-adapted) enzymes are very stable at elevated temperatures but nearly inactive at room temperature due to their rigid conformations. uliege.be The standard assay for carboxypeptidase B activity using Hippuryl-L-arginine is typically conducted at 25°C. worthington-biochem.comelastin.com

Enzymatic Inhibition and Activation Studies

The study of inhibitors and activators provides valuable insights into the catalytic mechanism and specificity of enzymes that hydrolyze Hippuryl-Arginine.

Enzymes that hydrolyze Hippuryl-Arginine, such as carboxypeptidase B, are often metalloproteases, meaning they require a metal ion for their catalytic activity. nih.govwikipedia.org Consequently, they are susceptible to inhibition by metal-chelating agents. For example, 1,10-phenanthroline, a well-known metalloprotease inhibitor, effectively inhibits carboxypeptidase B. gestimed.beworthington-biochem.com Similarly, EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) have been shown to strongly inhibit arginine carboxypeptidase from Porphyromonas gingivalis. nih.gov MGTA, a specific zinc-binding inhibitor, also demonstrates remarkable inhibitory activity against this enzyme. nih.gov The inhibition by these chelating agents occurs because they bind to and remove the essential metal ion from the enzyme's active site. wikipedia.org

The specificity of inhibition helps to classify the enzyme. Carboxypeptidase B is not inhibited by di-isopropylfluorophosphate (DFP), a classic inhibitor of serine proteases. worthington-biochem.com Similarly, arginine carboxypeptidase from P. gingivalis is not inhibited by serine, cysteine, or aspartic protease inhibitors, further confirming its classification as a metalloprotease. nih.gov This high degree of specificity is crucial for distinguishing between different classes of proteases in complex biological samples.

The activity of metalloproteases that hydrolyze Hippuryl-Arginine can be significantly modulated by the presence of different metal ions. Carboxypeptidase B activity, for example, is dependent on Zn²⁺. The arginine carboxypeptidase from Porphyromonas gingivalis is inhibited by metal ions such as Cu²⁺, Zn²⁺, and Cd²⁺. nih.gov Conversely, the same enzyme is activated by Co²⁺. nih.gov This differential effect of metal ions highlights their critical role in the enzyme's catalytic mechanism, where they can either be essential cofactors or potent inhibitors.

Table 2: Effects of Various Compounds on Hippuryl-Arginine Hydrolyzing Enzymes

| Compound | Class | Effect on Enzyme Activity |

| 1,10-Phenanthroline | Metalloprotease Inhibitor | Inhibition nih.govgestimed.beworthington-biochem.com |

| EGTA | Metalloprotease Inhibitor | Strong Inhibition nih.gov |

| MGTA | Metalloprotease Inhibitor | Remarkable Inhibition nih.gov |

| Di-isopropylfluorophosphate (DFP) | Serine Protease Inhibitor | No Inhibition worthington-biochem.com |

| Cu²⁺ | Metal Ion | Inhibition nih.gov |

| Zn²⁺ | Metal Ion | Inhibition/Essential Cofactor nih.gov |

| Cd²⁺ | Metal Ion | Inhibition nih.gov |

| Co²⁺ | Metal Ion | Activation nih.gov |

Molecular Mechanisms of Hippuryl Arginine Interaction with Enzymes

Active Site Architecture and Substrate Binding Pockets

The specificity of an enzyme for a substrate like Hippuryl-Arg is largely determined by the shape and chemical environment of its binding pockets, especially the primary substrate recognition site (S1'). nih.gov

The P1’ substrate recognition site, often called the S1' specificity pocket, is a cavity on the enzyme surface that accommodates the C-terminal residue of the substrate. nih.gov For enzymes that efficiently hydrolyze Hippuryl-Arg, this pocket is engineered to bind the bulky and positively charged arginine side chain. life-science-alliance.org

A defining feature of the S1' pocket in B-like carboxypeptidases is the presence of a negatively charged amino acid residue at its base. mdpi.com In porcine carboxypeptidase B, for instance, this residue is Aspartic acid-255 (Asp255). rcsb.org This aspartate residue forms a crucial salt bridge with the positively charged guanidinium (B1211019) group of the substrate's arginine, anchoring the C-terminal end of the substrate in the correct orientation for catalysis. rcsb.org The importance of this electrostatic interaction is highlighted by site-directed mutagenesis studies on human carboxypeptidase B; replacing the key aspartate residue (Asp253) with a lysine (B10760008) reverses the enzyme's polarity, causing it to prefer acidic C-terminal residues instead of basic ones. oup.com

The composition of the S1' pocket dictates substrate preference. For example, in the mosquito carboxypeptidase CPBAe1, residues Asp251 and Ser239 are critical for accommodating arginine substrates. life-science-alliance.org In contrast, carboxypeptidases that prefer hydrophobic residues, like Carboxypeptidase A (CPA), typically have a non-polar residue, such as Isoleucine-255, at the bottom of a more hydrophobic S1' pocket. pnas.org

Table 1: Key Residues in the S1' Specificity Pocket of Various Carboxypeptidases

| Enzyme | Key S1' Residue(s) | Substrate Preference | Source(s) |

|---|---|---|---|

| Porcine Carboxypeptidase B (CPB) | Asp255 | Basic (e.g., Arginine) | rcsb.org |

| Human Carboxypeptidase B (HCPB) | Asp253 | Basic (e.g., Arginine) | oup.com |

| Aedes aegypti Carboxypeptidase B1 (CPBAe1) | Asp251, Ser239 | Basic (e.g., Arginine) | life-science-alliance.org |

| Bovine Carboxypeptidase A (CPA) | Ile255 | Hydrophobic/Aromatic | pnas.org |

Beyond the initial recognition at the S1' pocket, a triad (B1167595) of key residues within the active site orchestrates the catalytic cleavage of the peptide bond in Hippuryl-Arg. These typically include a Tyrosine, an Arginine, and a Glutamate residue.

Glutamate (e.g., Glu270 in CPA): This residue functions as a general acid-base catalyst. Initially, it acts as a base, abstracting a proton from the zinc-bound water molecule to generate a highly nucleophilic hydroxide (B78521) ion. nih.govinflibnet.ac.in This hydroxide then attacks the scissile carbonyl carbon of the substrate. Subsequently, Glu270 acts as a general acid, donating a proton to the nitrogen of the scissile peptide bond, which facilitates the cleavage of the C-N bond. researchgate.netcsic.es The critical nucleophilic role of this residue is demonstrated by its covalent modification and inactivation by certain mechanism-based inhibitors. conicet.gov.ar

Arginine (e.g., Arg127 in CPA): This residue is not directly involved in bond breaking or forming but plays a critical electrostatic role. Its positively charged guanidinium group is perfectly positioned to stabilize the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate (the oxyanion). nih.govresearchgate.netnih.gov This stabilization of the transition state is crucial for catalysis; mutation of Arg127 to a neutral amino acid like alanine (B10760859) can reduce the catalytic rate by several orders of magnitude, confirming its role in stabilizing the enzyme-transition state complex. researchgate.netnih.gov

Tyrosine (e.g., Tyr248 in CPA): This residue often undergoes a significant conformational change upon substrate binding, moving from an "up" to a "down" position. csic.es In the "down" position, its phenolic hydroxyl group can form a hydrogen bond with the substrate's terminal carboxylate group, helping to lock the substrate in place. wikipedia.org Furthermore, studies on Y248F and Y248A mutants show a dramatic decrease in catalytic efficiency (kcat), suggesting Tyr248 also plays a direct role in catalysis, possibly by helping to activate the zinc-bound water molecule through a hydrogen bond, thereby lowering its pKa. nih.gov

Table 2: Functions of Key Catalytic Residues in Carboxypeptidase-Mediated Hydrolysis

| Residue (CPA numbering) | Function | Mechanism | Source(s) |

|---|---|---|---|

| Glutamate-270 | General Acid-Base Catalyst | Activates water for nucleophilic attack; protonates the leaving group. | nih.govinflibnet.ac.inresearchgate.net |

| Arginine-127 | Transition State Stabilization | Electrostatic stabilization of the tetrahedral oxyanion intermediate. | nih.govresearchgate.netnih.gov |

At the heart of the active site of metallocarboxypeptidases lies a single Zinc (Zn²⁺) ion, which is essential for catalytic activity. nih.govnih.gov The Zn²⁺ ion is typically held in place by coordinating with three amino acid residues from the enzyme. In carboxypeptidases A and B, these ligands are consistently identified as two Histidine residues (e.g., His69, His196) and a Glutamate residue (e.g., Glu72). nih.govnih.govembopress.org The coordination geometry is completed by a labile water molecule, resulting in a distorted tetrahedral arrangement in the resting state of the enzyme. inflibnet.ac.inembopress.org

The zinc ion functions as a potent Lewis acid. Upon substrate binding, the carbonyl oxygen of the scissile peptide bond of Hippuryl-Arg interacts directly with the zinc ion. mdpi.com This interaction polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the activated water molecule. researchgate.net The zinc ion also plays a role in lowering the pKa of the coordinating water molecule, priming it for deprotonation by Glu270. nih.gov

Table 3: Typical Zinc Coordination Sphere in Carboxypeptidases

| Coordinating Ligand | Type | Role | Source(s) |

|---|---|---|---|

| Histidine-69 | Protein Residue | Structural coordination of Zn²⁺ | nih.govembopress.org |

| Glutamate-72 | Protein Residue | Structural coordination of Zn²⁺ | nih.govembopress.org |

| Histidine-196 | Protein Residue | Structural coordination of Zn²⁺ | nih.govembopress.org |

| Water Molecule | Solvent | Catalytic nucleophile (activated) | inflibnet.ac.inembopress.org |

Enzyme-Substrate Complex Formation and Catalytic Events

The binding of Hippuryl-Arg to the active site initiates a series of precisely orchestrated catalytic events, leading to the cleavage of the terminal arginine. This process involves the formation of a high-energy transition state that is uniquely stabilized by the enzyme.

The central event in the hydrolysis of Hippuryl-Arg is the formation of a tetrahedral intermediate. Following the binding of the substrate, the Glu270 residue activates the zinc-bound water molecule, which performs a nucleophilic attack on the polarized carbonyl carbon of the scissile peptide bond. nih.govinflibnet.ac.in This attack transforms the planar carbonyl group into a tetrahedral, gem-diol-like structure. nih.gov

A complex network of hydrogen bonds is essential for the precise positioning of the Hippuryl-Arg substrate within the active site, ensuring that the scissile bond is correctly aligned with the catalytic machinery. researchgate.net

The C-terminal carboxylate group of the substrate's arginine is a key anchoring point. It typically forms hydrogen bonds with the side chains of several residues, including Arg145, Asn144, and the hydroxyl group of Tyr248 (in its "down" conformation). wikipedia.orgmdpi.comresearchgate.net The amide nitrogen of the scissile peptide bond often forms a hydrogen bond with the hydroxyl group of Tyr248 as well. csic.es

Simultaneously, the guanidinium group of the substrate's arginine residue forms strong ionic hydrogen bonds (a salt bridge) with the carboxylate side chain of the Asp255 residue located at the bottom of the S1' specificity pocket. rcsb.org The catalytic Glu270 residue also participates in this network, interacting with the zinc-bound water molecule and the substrate's scissile amide group. mdpi.com This intricate and highly specific web of interactions collectively holds the substrate in an optimal conformation for catalysis, facilitating the efficient cleavage of the peptide bond.

Table 4: Summary of Key Hydrogen Bonds in the Enzyme-Hippuryl-Arginine Complex

| Substrate Moiety | Interacting Enzyme Residue(s) | Type of Interaction | Source(s) |

|---|---|---|---|

| C-terminal Carboxylate | Arg145, Asn144, Tyr248 | Hydrogen Bonding | wikipedia.orgmdpi.comresearchgate.net |

| Arginine Guanidinium Group | Asp255 (in S1' pocket) | Salt Bridge / Ionic Hydrogen Bonds | rcsb.org |

| Scissile Carbonyl Oxygen | Zn²⁺, Arg127 | Coordination / Electrostatic | researchgate.netmdpi.com |

Contribution of Electrostatic and Hydrophobic Interactions to Binding and Catalysis

The interaction between Hippuryl-Arginine and the active sites of enzymes, particularly metallo-carboxypeptidases, is a nuanced interplay of electrostatic and hydrophobic forces. The unique structure of the Hippuryl-Arginine molecule, which consists of a hippuric acid moiety linked to an arginine residue, dictates its binding orientation and subsequent catalysis.

The C-terminal arginine is of primary importance for electrostatic interactions. The positively charged guanidinium group of the arginine side chain is critical for anchoring the substrate in the enzyme's specificity pocket (the S1' pocket). In enzymes like Carboxypeptidase B (CPB), which preferentially cleave C-terminal basic amino acids, this pocket contains a negatively charged residue, typically an aspartic acid (Asp). oup.comnih.gov The resulting ion pair formation between the substrate's guanidinium group and the enzyme's carboxylate group is a major determinant of binding affinity and specificity. nih.gov Further stabilization occurs through a network of hydrogen bonds between the substrate and residues lining the active site, such as asparagine and tyrosine. nih.gov

Concurrently, the hippuryl portion of the substrate contributes significantly through hydrophobic interactions. The phenyl group of the benzoyl moiety can engage in favorable van der Waals forces and potential π-π stacking with aromatic or hydrophobic residues within the enzyme's binding cleft. scbt.comrsc.org This hydrophobic component helps to properly position the substrate and shield the key interactions from competing water molecules, thereby enhancing binding affinity. nih.gov The dual nature of arginine itself, which can participate in both strong electrostatic interactions and hydrophobic stacking via its guanidinium group, further complicates and strengthens its binding capabilities. nih.gov The combination of these electrostatic and hydrophobic forces is essential for the efficient binding and catalytic processing of Hippuryl-Arginine. tesisenred.net

Structure-Function Relationships through Mutagenesis Studies

Site-directed mutagenesis has been an indispensable tool for dissecting the specific roles of individual amino acid residues in the binding and catalysis of Hippuryl-Arginine. By systematically altering the genetic code of an enzyme, researchers can substitute specific amino acids and observe the resulting changes in function, thereby mapping the structure-function relationship.

Site-Directed Mutagenesis to Probe Catalytic Residue Importance

Site-directed mutagenesis allows for the precise substitution of amino acids to test their functional roles. Arginine residues are often found in enzyme active sites where they play key roles in substrate binding or catalysis due to their ability to form strong hydrogen bonds and salt bridges. nih.govnih.gov For instance, in studies on lactate (B86563) dehydrogenase, the mutation of a mobile arginine residue (Arg109) to a neutral glutamine demonstrated that this specific residue was crucial for polarizing the substrate's carbonyl group and stabilizing the catalytic transition state. nih.gov

Applying this principle to enzymes that process Hippuryl-Arginine, mutagenesis can elucidate the function of key residues. While specific studies on REP34 mutants were not detailed in the provided sources, the methodology is exemplified by research on other enzymes. If a critical arginine residue within a carboxypeptidase was hypothesized to be involved in catalysis—perhaps by stabilizing the negative charge of a transition state intermediate—mutating it to a non-charged residue like glutamine or a smaller one like alanine would be expected to significantly impair catalytic efficiency (kcat), without necessarily abolishing substrate binding (Km). Such an experiment would definitively prove the catalytic importance of that specific residue in the enzymatic processing of substrates like Hippuryl-Arginine.

Impact of Specific Amino Acid Changes on Substrate Specificity (e.g., Engineered Human Carboxypeptidase B)

One of the most powerful applications of site-directed mutagenesis is the re-engineering of an enzyme's substrate specificity. Human Carboxypeptidase B (hCPB) provides a classic example of this, where its natural preference for basic substrates like Hippuryl-Arginine was reversed. oup.com The wild-type enzyme features an aspartic acid residue (Asp253) at the base of its S1' specificity pocket, which forms a salt bridge with the basic side chain of arginine or lysine. nih.govpaperity.org

Researchers successfully reversed the charge of this specificity pocket by mutating Asp253 to a basic residue, either lysine (Lys) or arginine (Arg). nih.gov These single mutations ([D253K]HCPB or [D253R]HCPB) eliminated the enzyme's ability to hydrolyze Hippuryl-Arginine and conferred a new, albeit weak, activity towards substrates with C-terminal acidic residues, such as Hippuryl-Glutamic acid (hipp-Glu). oup.com

Further mutations were introduced to enhance this new activity. The substitution of glycine (B1666218) at position 251 with threonine, in combination with the D253K mutation, created a double mutant ([G251T, D253K]HCPB) that was approximately 100 times more active against hipp-Glu than the single mutant. oup.comnih.gov This enhancement was achieved through both a decrease in the Michaelis constant (Km), indicating tighter binding, and a significant increase in the catalytic turnover rate (kcat). oup.com Additional mutations at other positions, such as Ala248, were also explored to further refine the activity of these engineered enzymes. oup.com

Table 1: Kinetic Data for Engineered hCPB Variants Against the Acidic Substrate Hippuryl-Glutamic Acid. oup.com

| Mutant | Km (mM) | kcat (s⁻¹) | Relative Activity Improvement (vs. D253K) |

| [D253K]HCPB | 1.1 | 0.005 | 1x |

| [G251T, D253K]HCPB | 0.2 | 0.1 | ~100x |

| [A248N, G251N, D253K]HCPB | 0.1 | 0.2 | ~200x |

This interactive table summarizes the progressive improvement in catalytic efficiency for the novel substrate as a result of cumulative mutations.

Correlation of Residue Identity with Substrate Selectivity (e.g., position equivalent to Leu203 in CPA1, Ser264 in CPD)

Studies across the M14 family of metallocarboxypeptidases have revealed that the identity of a single amino acid in the S1' binding pocket can act as a key determinant of substrate selectivity, particularly in distinguishing between C-terminal arginine and lysine residues. nih.govplos.org This position is equivalent to Leucine 203 (Leu203) in Carboxypeptidase A1 (CPA1). nih.govplos.org

Human Carboxypeptidase D (CPD) is a notable example, as it possesses two distinct catalytic domains with different specificities. nih.gov Domain I of CPD contains a serine residue at the critical position (Ser264) and displays a strong preference for cleaving peptides with a C-terminal arginine over those with lysine. nih.govmdpi.com In contrast, Domain II of CPD has an asparagine (Asn678) at this position and cleaves both arginine- and lysine-terminated substrates with comparable efficiency. nih.gov This pattern holds for other related enzymes; Carboxypeptidase M (CPM) and Carboxypeptidase Z (CPZ), which also have a serine in this position, show a preference for arginine substrates. nih.govnih.gov For example, CPZ is inhibited by Hippuryl-Arg but not by Hippuryl-Lys. nih.govplos.org

The structural hypothesis is that the smaller, polar side chain of serine provides a more sterically and electrostatically favorable environment for the bulky guanidinium group of an arginine side chain compared to the larger side chain of asparagine. nih.govplos.org This subtle difference in a single residue directly translates to a significant and predictable shift in substrate selectivity.

Table 2: Correlation of Amino Acid Residue with Substrate Selectivity in Carboxypeptidases. nih.govplos.orgnih.gov

| Enzyme / Domain | Residue at Position Equiv. to Leu203 in CPA1 | Preferred C-Terminal Basic Substrate |

| CPD (Domain I) | Ser264 | Arginine |

| CPD (Domain II) | Asn678 | Arginine or Lysine (no strong preference) |

| CPM | Ser198 | Arginine |

| CPZ | Ser387 | Arginine |

| CPE / CPN | Asn | Arginine or Lysine (no strong preference) |

This interactive table highlights how the identity of a single amino acid residue at a key position within the binding pocket correlates with the enzyme's preference for cleaving Arginine versus Lysine from the C-terminus of a peptide.

Table of Mentioned Compounds and Macromolecules

| Name | Class |

| Hippuryl-L-Arginine | Peptide Substrate |

| Hippuryl-L-Glutamic Acid | Peptide Substrate |

| Hippuryl-L-Lysine | Peptide Substrate |

| Carboxypeptidase A (CPA / CPA1) | Enzyme |

| Carboxypeptidase B (CPB / hCPB) | Enzyme |

| Carboxypeptidase D (CPD) | Enzyme |

| Carboxypeptidase E (CPE) | Enzyme |

| Carboxypeptidase M (CPM) | Enzyme |

| Carboxypeptidase N (CPN) | Enzyme |

| Carboxypeptidase Z (CPZ) | Enzyme |

| Lactate Dehydrogenase | Enzyme |

| Arginine | Amino Acid |

| Lysine | Amino Acid |

| Aspartic Acid | Amino Acid |

| Glutamic Acid | Amino Acid |

| Leucine | Amino Acid |

| Serine | Amino Acid |

| Asparagine | Amino Acid |

| Glycine | Amino Acid |

| Threonine | Amino Acid |

| Alanine | Amino Acid |

| Glutamine | Amino Acid |

Analytical Methodologies in Hippuryl Arginine Research

Spectrophotometric Assays for Product Quantification

Spectrophotometry is a widely used technique for quantifying the products of Hippuryl-Arginine hydrolysis, particularly in assays for carboxypeptidase enzymes. The principle of this method relies on the differential UV absorbance of the product, hippuric acid, compared to the substrate. The enzymatic cleavage of the peptide bond in Hippuryl-Arginine by an enzyme like carboxypeptidase B or N releases hippuric acid and arginine. smolecule.comd-nb.info

The increase in absorbance, directly proportional to the amount of hippuric acid formed, is typically measured at a wavelength of 254 nm or 228 nm. d-nb.infoworthington-biochem.com This allows for real-time monitoring of the enzyme's reaction velocity. For instance, a standard assay for carboxypeptidase B involves monitoring the increase in absorbance at 254 nm at a controlled temperature and pH, often 25°C and pH 7.65. worthington-biochem.com

A study on carboxypeptidase N (CN) in human serum utilized spectrophotometry to measure the formation of hippuric acid from Hippuryl-L-arginine (for the CN1 isoenzyme) and hippuryl-L-lysine (for the CN2 isoenzyme). d-nb.info The assay was conducted at 37°C, with the reaction stopped by the addition of hydrochloric acid, and the absorbance of hippuric acid was measured at 228 nm. d-nb.info This research determined key kinetic parameters for the enzyme. d-nb.info

Table 1: Kinetic and Assay Parameters from Spectrophotometric Analysis

| Parameter | Value | Enzyme/Condition | Source |

|---|---|---|---|

| Wavelength | 254 nm | Carboxypeptidase B Assay | worthington-biochem.com |

| pH Optimum | 7.65 | Carboxypeptidase B Assay | worthington-biochem.com |

| Temperature | 25 °C | Carboxypeptidase B Assay | worthington-biochem.com |

| Wavelength | 228 nm | Carboxypeptidase N1 Assay | d-nb.info |

| pH Optimum | 8.4 | Carboxypeptidase N1 Assay | d-nb.info |

| Temperature | 37 °C (incubation) | Carboxypeptidase N1 Assay | d-nb.info |

| Michaelis-Menten Constant (Km) | 4.59 ± 0.03 mmol/L | Carboxypeptidase N1 (with Hippuryl-L-arginine) | d-nb.info |

| Hippuric Acid Extinction Coefficient | 0.349 (mM⁻¹) | Carboxypeptidase B Assay Calculation | worthington-biochem.comsigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Substrate and Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for the separation and quantification of Hippuryl-Arginine and its cleavage product, hippuric acid. nih.govpan.olsztyn.pl This technique is particularly valuable for complex biological samples, such as serum, where it can accurately measure enzyme activity. nih.gov

A reverse-phase HPLC method has been developed to determine the activity of carboxypeptidase N in serum. nih.gov In this assay, serum is incubated with Hippuryl-L-arginine, and the reaction is stopped. The resulting mixture is then analyzed by HPLC to separate and quantify the hippuric acid produced. nih.gov The method uses a reversed-phase column and an internal standard, o-methyl hippuric acid, to ensure accuracy. nih.gov This approach was found to be precise and sensitive, making it suitable for routine clinical use. nih.gov

Research comparing different HPLC columns for the analysis of a similar reaction (hydrolysis of hippuryl-L-histidyl-L-leucine) demonstrated that a shorter C8 column could resolve hippuric acid as effectively as a longer C18 column, but in a significantly shorter time. pan.olsztyn.pl The mobile phase in this study consisted of an isocratic system of acetonitrile (B52724) and water with the pH adjusted to 3.0, and detection was performed at 228 nm. pan.olsztyn.pl

Table 2: HPLC Method Parameters for Hippuric Acid Quantification

| Parameter | Specification | Application | Source |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | Carboxypeptidase N activity in serum | nih.gov |

| Substrate | Hippuryl-L-arginine (30 mmol/L) | Carboxypeptidase N activity in serum | nih.gov |

| Product Measured | Hippuric Acid | Carboxypeptidase N activity in serum | nih.gov |

| Internal Standard | o-Methyl hippuric acid | Carboxypeptidase N activity in serum | nih.gov |

| Column Types | C8 (4.6 × 150 mm) or C18 (4.6 × 250 mm) | Separation of hippuric acid | pan.olsztyn.pl |

| Mobile Phase | 12.5% (v/v) acetonitrile in water, pH 3.0 | Separation of hippuric acid | pan.olsztyn.pl |

| Detection Wavelength | 228 nm | Separation of hippuric acid | pan.olsztyn.pl |

Amino Acid Analysis for Cleavage Product Identification

Following the enzymatic cleavage of Hippuryl-Arginine, analysis of the released amino acid is essential for confirming enzyme specificity and understanding the reaction mechanism. The primary cleavage products are hippuric acid and the amino acid L-arginine. smolecule.com

In studies of enzyme specificity, such as the characterization of arginine carboxypeptidase (RCP) from Porphyromonas gingivalis, identifying the released products is crucial. nih.gov Researchers examined the ability of the purified enzyme to cleave various hippuryl-amino acid compounds and found that it specifically released arginine and lysine (B10760008). nih.gov The identification of these specific amino acids confirms the enzyme's function as an arginine carboxypeptidase. nih.gov Further analysis, such as determining the N-terminal amino acid sequences of the purified enzyme, helps to fully characterize the protein responsible for the cleavage. nih.gov HPLC methods have also been specifically developed for the analysis and quantification of arginine itself, which can be applied to identify this cleavage product. google.com

Table 3: Findings from Cleavage Product Analysis

| Enzyme | Source | Substrate | Cleavage Product Identified | Analytical Focus | Source |

|---|---|---|---|---|---|

| Arginine Carboxypeptidase (RCP) | Porphyromonas gingivalis | Hippuryl-Arginine | Arginine | Enzyme Substrate Specificity | nih.gov |

Application in Developing Enzyme Activity Assays for Biochemical Research

The use of Hippuryl-Arginine as a substrate is fundamental to the development of activity assays for a variety of enzymes, particularly carboxypeptidases B and N. smolecule.comd-nb.infosigmaaldrich.com These assays are vital for studying enzyme kinetics, characterizing enzyme function, and screening for inhibitors. smolecule.com The cleavage of Hippuryl-Arginine releases products that can be easily monitored, making it an ideal model substrate. smolecule.com

For example, a widely cited assay for porcine carboxypeptidase B uses Hippuryl-L-arginine to determine enzyme activity. worthington-biochem.com One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of the substrate per minute under specific conditions (pH 7.65, 25°C). worthington-biochem.comsigmaaldrich.com Similarly, assays using Hippuryl-Arginine have been developed for measuring carboxypeptidase N activity in human serum, which has applications in clinical diagnostics. d-nb.infonih.gov In a study of carboxypeptidase N from normal subjects, the mean activity using Hippuryl-L-arginine as the substrate was found to be 74.8 nmol of hippuric acid released per milliliter of serum per minute. nih.gov

The versatility of Hippuryl-Arginine extends to the study of enzymes from various organisms. It has been used as a substrate to characterize exopeptidases from insects like Bactrocera oleae and Plagiodera versicolora, as well as carboxypeptidases from microorganisms like Pichia pastoris. sigmaaldrich.com

Table 4: Examples of Enzyme Activity Assays Using Hippuryl-Arginine

| Enzyme | Source | Measured Activity/Finding | Source |

|---|---|---|---|

| Carboxypeptidase B | Porcine Pancreas | Specific activity of ≥170 units per mg protein | worthington-biochem.com |

| Carboxypeptidase B (recombinant) | Recombinant | ~150 units/mg protein specific activity | sigmaaldrich.com |

| Carboxypeptidase N1 | Human Serum | Mean activity of 74.8 nmol/mL/min in normal subjects | nih.gov |

| Carboxypeptidase N1 | Human Serum | Km value of 4.59 mmol/L | d-nb.info |

Biosynthetic and Metabolic Contexts of Arginine Terminating Peptides

Role in Arginine Catabolism and Energy Acquisition in Microbial Systems (e.g., Porphyromonas gingivalis)

The anaerobic, gram-negative bacterium Porphyromonas gingivalis, a key pathogen in adult periodontitis, demonstrates a significant reliance on arginine as an energy source for its growth. nih.gov The catabolism of arginine is directly linked to energy production through a pathway known as the arginine deiminase pathway, which has also been identified in other bacteria. nih.gov This metabolic process involves the conversion of arginine into intermediates such as citrulline and ornithine, ultimately yielding energy for the bacterium.

Since P. gingivalis thrives in an environment where host proteins and peptides are abundant, it has developed sophisticated proteolytic systems to liberate arginine from these sources. The release of arginine from peptides is hypothesized to occur via a two-step mechanism involving different types of proteases. nih.gov

Initial Cleavage : An aminopeptidase (B13392206), such as Arg-gingipain, first cleaves the peptide bond on the carboxyl side of arginine residues within a protein or peptide chain. nih.gov

Arginine Release : Subsequently, an arginine carboxypeptidase (RCP) cleaves the peptide bond on the amino side of a C-terminal arginine, releasing the free amino acid. nih.gov

Researchers have isolated and purified an arginine carboxypeptidase from the cytoplasm of Porphyromonas gingivalis 381. nih.gov This enzyme is classified as an exo type of metallocarboxypeptidase. Its function is crucial for the bacterium's ability to acquire essential amino acids from its host environment, collaborating with endopeptidases like Arg-gingipain to efficiently break down peptides. nih.gov The characterization of this enzyme was facilitated by using Hippuryl-Arg as a substrate to measure its activity and to test the effects of various inhibitors. Studies showed that while serine, cysteine, and aspartic protease inhibitors had no effect, metalloprotease inhibitors significantly reduced the enzyme's activity, confirming its identity as a metallocarboxypeptidase. nih.gov

| Inhibitor | Class | Concentration (mM) | Relative Activity (%) | Source |

|---|---|---|---|---|

| None | Control | - | 100 | nih.gov |

| o-Phenanthroline | Metalloprotease | 1 | 0 | nih.gov |

| EGTA | Metalloprotease (Chelator) | 1 | 12.5 | nih.gov |

| MGTA | Metalloprotease (Zinc-binding) | 1 | 7.5 | nih.gov |

General Principles of Peptide Processing and Terminal Arginine Release in Biological Systems

The processing of peptides and the release of terminal amino acids are fundamental biological processes governed by the action of specific enzymes. The peptide bonds that link amino acids are broken by a chemical reaction called hydrolysis. khanacademy.org While this can be achieved non-specifically using strong acids and heat, in biological systems, it is catalyzed by proteolytic enzymes, or proteases, which provide high specificity. khanacademy.org

The release of arginine from a peptide chain involves two main classes of proteases:

Endopeptidases : These enzymes cleave peptide bonds within the polypeptide chain. A well-known example is trypsin, which specifically hydrolyzes peptide bonds on the C-terminal side of arginine and lysine (B10760008) residues. khanacademy.org This action breaks down large proteins into smaller peptides, many of which will now have arginine or lysine as their C-terminal amino acid.

Exopeptidases : These enzymes cleave peptide bonds at the ends of a polypeptide chain. They are further divided into aminopeptidases (cleaving at the N-terminus) and carboxypeptidases (cleaving at the C-terminus).

The release of terminal arginine is primarily accomplished by carboxypeptidases . Carboxypeptidase B, for instance, is an enzyme that selectively catalyzes the release of C-terminal basic amino acids, specifically arginine and lysine, from peptides and proteins. acs.orgresearchgate.net The site-specific cleavage of C-terminal arginine is a crucial transformation with applications in proteomics and the design of peptide therapeutics. acs.org The pivotal role of C-terminal residues in protein structure and function underscores the importance of enzymes that can precisely modify these termini. acs.org

Therefore, a general and efficient mechanism for liberating arginine in biological systems involves the concerted action of these enzymes. An endopeptidase like trypsin first acts on a protein to generate smaller peptides with C-terminal arginine, which are then substrates for a carboxypeptidase B-like enzyme to release free arginine.

| Enzyme Class | Example Enzyme | Cleavage Specificity | Role in Arginine Release | Source |

|---|---|---|---|---|

| Endopeptidase | Trypsin | Cleaves at the C-terminal side of Arg and Lys | Generates peptides with C-terminal arginine | khanacademy.org |

| Exopeptidase (Carboxypeptidase) | Carboxypeptidase B | Cleaves C-terminal Arg and Lys residues | Releases free arginine from peptides | acs.orgresearchgate.net |

| Exopeptidase (Carboxypeptidase) | Arginine Carboxypeptidase (P. gingivalis) | Cleaves C-terminal Arg residues | Releases free arginine for metabolic use | nih.gov |

Contribution to Understanding Broader Proteolytic Pathways and Protein Interactions

The synthetic dipeptide Hippuryl-L-arginine (Hippuryl-Arg) serves as a critical tool for investigating proteolytic pathways. As a specific substrate for certain exopeptidases, particularly carboxypeptidase B and related arginine carboxypeptidases, it allows for the detailed study of their enzymatic activity. nih.govresearchgate.net The use of a simple, defined substrate like Hippuryl-Arg is fundamental to purifying, identifying, and characterizing these enzymes from complex biological samples. nih.gov

By measuring the rate at which an enzyme cleaves Hippuryl-Arg, researchers can:

Determine Kinetic Parameters : Key values that describe the enzyme's efficiency and affinity for its substrate can be calculated. researchgate.net

Assess Enzyme Purity and Concentration : It provides a standardized assay for tracking enzyme activity during purification protocols. nih.gov

Investigate Inhibitor Effects : The influence of various compounds on enzyme activity can be quantified. This is crucial for classifying the enzyme and understanding its catalytic mechanism. For example, the strong inhibition of P. gingivalis arginine carboxypeptidase by metalloprotease inhibitors like o-phenanthroline and EGTA, when assayed with Hippuryl-Arg, was key evidence in identifying it as a metallocarboxypeptidase. nih.gov

This detailed biochemical understanding of a single enzyme contributes directly to a broader comprehension of complex biological pathways. The characterization of the arginine carboxypeptidase from P. gingivalis using Hippuryl-Arg helped to elucidate the specific proteolytic strategy the bacterium employs to obtain energy from its environment. nih.gov

Furthermore, understanding the precise cleavage of terminal arginine residues is vital for appreciating the regulation of protein and peptide function. The presence or absence of a C-terminal arginine can significantly impact a peptide's biological activity, localization, or interaction with other molecules. acs.org For instance, arginine-rich sequences are known to play roles in how peptides can penetrate cell membranes. nih.gov Therefore, the enzymes that add or remove these residues, which are studied using tools like Hippuryl-Arg, are key players in modulating protein and peptide interactions within broader physiological and pathological contexts.

Emerging Research Avenues and Future Directions

Development of Advanced Enzyme Assays Utilizing Hippuryl-Arginine and its Derivatives

Hippuryl-Arg is a well-established chromogenic substrate for assaying the activity of enzymes such as carboxypeptidase B (CPB). The enzymatic cleavage of Hippuryl-Arg produces hippuric acid, which can be easily quantified spectrophotometrically. This principle is the foundation for various advanced enzyme assays.

Recent developments have focused on enhancing the speed, sensitivity, and specificity of these assays. For instance, fast kinetic assays have been developed to continuously measure the release of arginine from substrates, which is particularly useful for studying enzymes with short half-lives like Carboxypeptidase U (CPU). nih.gov These methods often employ a series of auxiliary enzymes to create a detectable signal proportional to the activity of the primary enzyme. nih.gov

High-performance liquid chromatography (HPLC)-assisted assays have also become a staple for accurately measuring the products of Hippuryl-Arg hydrolysis. scispace.comresearchgate.net These methods offer high sensitivity and are suitable for routine clinical determinations, such as measuring procarboxypeptidase U (proCPU) concentrations in human plasma. scispace.comresearchgate.net The separation of hippuric acid from the substrate can be achieved rapidly, allowing for high-throughput analysis. scispace.com

Furthermore, researchers are exploring derivatives of Hippuryl-Arg to develop more selective substrates. While Hippuryl-Arg is effective, its use in complex biological samples like plasma can be complicated by the presence of multiple enzymes that can act on it. researchgate.net The development of analogs with modified structures aims to create substrates that are more specific for a particular enzyme, thereby reducing interference from other endogenous enzymes. researchgate.net

Table 1: Comparison of Enzyme Assay Methods Using Hippuryl-Arginine

| Assay Method | Principle | Advantages | Key Applications |

| Spectrophotometry | Measures the increase in absorbance at 254 nm due to the release of hippuric acid. nih.gov | Simple, continuous monitoring. nih.gov | Basic enzyme kinetics, inhibitor screening. smolecule.com |

| HPLC-Assisted Assay | Chromatographically separates and quantifies the hippuric acid product. scispace.com | High sensitivity and specificity, suitable for complex samples. scispace.comresearchgate.net | Measurement of proCPU in plasma, detailed kinetic studies. scispace.comresearchgate.net |

| Fast Kinetic Assay | Couples arginine release to a series of enzymatic reactions leading to a measurable signal. nih.gov | Continuous measurement, suitable for unstable enzymes. nih.gov | Substrate specificity studies of CPU. nih.gov |

Engineering Enzymes with Enhanced or Altered Specificity Towards Hippuryl-Arginine Analogs

The field of enzyme engineering has opened up new possibilities for tailoring enzymes to have novel functions. Hippuryl-Arg and its analogs are instrumental in this area, serving as tools to screen for and characterize engineered enzymes. smolecule.com

A significant area of research involves altering the substrate specificity of enzymes. For example, by mutating key residues in the active site of human carboxypeptidase B (HCPB), researchers have successfully reversed its polarity. paperity.org The wild-type enzyme typically cleaves basic amino acid residues, but engineered variants can now hydrolyze substrates with acidic C-terminal residues, such as hippuryl-L-glutamic acid (hipp-Glu). paperity.org This was achieved by mutating residues like Asp253 in the S1' specificity pocket to Lys or Arg. paperity.org

Further mutations at other positions, such as 251 and 248, have been shown to significantly improve the activity of these engineered enzymes towards the new substrates. paperity.orgoup.com For instance, a double mutant of HCPB showed a 100-fold increase in activity against hipp-Glu compared to a single mutant. oup.com These engineered enzymes have potential applications in therapies like antibody-directed enzyme prodrug therapy (ADEPT) for cancer. oup.com

Table 2: Engineered Human Carboxypeptidase B Variants and Their Activity

| Mutant | Target Substrate | Key Mutations | Improvement in Activity |

| D253K HCPB | hipp-Glu | Asp253 -> Lys | Reversed polarity |

| [G251T, D253K]HCPB | hipp-Glu | Gly251 -> Thr, Asp253 -> Lys | ~100-fold higher than single mutant oup.com |

| [A248N, G251N, D253K]HCPB | hipp-Glu | Ala248 -> Asn, Gly251 -> Asn, Asp253 -> Lys | 4-fold higher than double mutant oup.com |

Application of Advanced Computational Modeling for Rational Enzyme and Substrate Design

Computational modeling has become an indispensable tool for understanding enzyme-substrate interactions and for the rational design of new enzymes and inhibitors. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods are being used to predict how Hippuryl-Arg and its analogs bind to enzyme active sites. researchgate.netacs.org

These computational approaches allow researchers to visualize the binding poses of substrates and to identify key interactions that determine specificity. researchgate.net For example, molecular docking studies have shown a high binding affinity of Hippuryl-L-Arginine with carboxypeptidases from various species, helping to elucidate the structural basis for its substrate activity. researchgate.net

Computational methods are also crucial in the design of novel enzyme inhibitors. By understanding the binding mode of substrates like Hippuryl-Arg, scientists can design small molecules that mimic the substrate but are not cleavable, thereby acting as competitive inhibitors. core.ac.uk This approach has been used to develop peptide inhibitors of carboxypeptidase R (CPR) with potential therapeutic applications in thrombolytic therapy. core.ac.uk

Furthermore, computational techniques are being employed to guide enzyme engineering efforts. scispace.com By predicting the effects of mutations on substrate binding and catalysis, researchers can more efficiently design enzymes with desired properties, such as altered substrate specificity. scispace.com

Exploration of Hippuryl-Arginine as a Chemical Scaffold for Novel Biochemical Tool Development

The chemical structure of Hippuryl-Arginine provides a versatile scaffold for the development of new biochemical tools. Its ability to be recognized and cleaved by specific proteases makes it an ideal starting point for creating probes and inhibitors.

Derivatives of Hippuryl-Arg are being used to synthesize peptide-based drugs. By incorporating the Hippuryl-Arg motif, the stability and bioavailability of these drugs can be improved. These modified peptides can show enhanced activity against their biological targets.

Another exciting application is the development of peptoids with mixed lysine-type and arginine-type monomers. researchgate.net These novel peptoids, which can be synthesized using a method involving orthogonal protection strategies, have shown promising anti-leishmanial activity. researchgate.net The synthesis method allows for the precise placement of different functional groups, enabling the creation of diverse chemical libraries for drug discovery. researchgate.net

The development of specific optical probes is another area of interest. By modifying the Hippuryl-Arg scaffold, researchers aim to create molecules that produce a fluorescent or colorimetric signal upon cleavage by a target enzyme. researchgate.net These probes would allow for real-time monitoring of enzyme activity in various biological contexts.

Q & A

Q. What are the critical steps in synthesizing and characterizing Hippuryl-Arg for experimental use?

Hippuryl-Arg is synthesized via multi-step organic reactions, including the chemical coupling of hippuric acid (a glycyrrhizic acid metabolite) and arginine. Key steps include:

- Purification : Use HPLC or column chromatography to achieve >95% purity, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Quality Control : Assess melting point (182–196°C) and solubility (e.g., 2.86 mg/mL in DMSO) to confirm batch consistency .

- Storage : Store at -80°C for long-term stability; avoid repeated freeze-thaw cycles to prevent degradation .

Q. How is Hippuryl-Arg utilized as a substrate in enzymatic assays?

Hippuryl-Arg serves as a fluorogenic substrate for enzymes (e.g., trypsin-like proteases) that cleave at arginine residues. Methodological considerations:

- Detection : Monitor UV absorbance (aromatic side chain) or fluorescence post-cleavage.

- Kinetic Parameters : Measure and under controlled pH (6.8–7.4) and temperature (25–37°C) .

- Interference Mitigation : Pre-treat samples to remove endogenous arginine-rich compounds that may skew results .

Advanced Research Questions

Q. How can researchers resolve contradictions in Hippuryl-Arg’s enzymatic kinetic data across studies?

Discrepancies often arise from variable assay conditions or impurities. Strategies include: